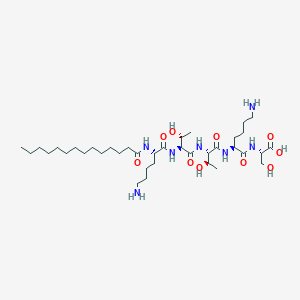
Cy3 Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy3 Phosphoramidite, also known as Cyanine 3 Phosphoramidite, is a fluorescent dye widely used in the labeling of oligonucleotides. It belongs to the cyanine dye family, which is known for its bright fluorescence and stability. This compound is particularly valued for its application in various fields such as genomics, biology, and nanotechnology due to its ability to be incorporated into synthetic oligonucleotides during solid-phase synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 Phosphoramidite involves the reaction of a cyanine dye with a phosphoramidite reagent. The process typically includes the following steps:
Formation of the Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a polymethine bridge.
Attachment of the Phosphoramidite Group: The cyanine dye is then reacted with a phosphoramidite reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, under anhydrous conditions to form the this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis equipment. The process involves the use of solid-phase synthesis techniques, where the dye is attached to a solid support and sequentially reacted with the necessary reagents to form the desired product. This method allows for high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cy3 Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with other functional groups, allowing for the modification of the dye’s properties.
Oxidation and Reduction Reactions: The dye can undergo oxidation and reduction reactions, which can affect its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can react with the phosphoramidite group under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include modified Cy3 derivatives with altered fluorescence properties, which can be used for various applications in research and industry .
Aplicaciones Científicas De Investigación
Cy3 Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for various analytical techniques.
Biology: Employed in fluorescence in situ hybridization (FISH) and other imaging techniques to study cellular processes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of fluorescent probes for quality control and environmental monitoring
Mecanismo De Acción
The mechanism of action of Cy3 Phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The dye interacts with nucleic acids through covalent bonding, allowing for the visualization of nucleic acid sequences under fluorescence microscopy. The molecular targets include DNA and RNA, and the pathways involved are related to the hybridization and detection of specific nucleic acid sequences .
Comparación Con Compuestos Similares
Similar Compounds
Cy5 Phosphoramidite: Another cyanine dye with similar properties but different spectral characteristics.
Cy3.5 Phosphoramidite: A closely related analogue with a slightly different structure.
Cy5.5 Phosphoramidite: Similar to Cy5 but with extended conjugation for different applications
Uniqueness
Cy3 Phosphoramidite is unique due to its specific fluorescence properties, which make it highly suitable for applications requiring bright and stable fluorescence. Its ability to be incorporated into oligonucleotides during synthesis also sets it apart from other dyes that require post-synthetic labeling .
Propiedades
Fórmula molecular |
C58H70ClN4O4P |
|---|---|
Peso molecular |
953.6 g/mol |
Nombre IUPAC |
3-[[di(propan-2-yl)amino]-[3-[2-[(E,3Z)-3-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride |
InChI |
InChI=1S/C58H70N4O4P.ClH/c1-44(2)62(45(3)4)67(65-42-21-38-59)66-43-23-40-61-53-31-19-17-29-51(53)57(7,8)55(61)33-20-32-54-56(5,6)50-28-16-18-30-52(50)60(54)39-22-41-64-58(46-24-12-10-13-25-46,47-26-14-11-15-27-47)48-34-36-49(63-9)37-35-48;/h10-20,24-37,44-45H,21-23,39-43H2,1-9H3;1H/q+1;/p-1 |
Clave InChI |
DQXAVRZQYYKELZ-UHFFFAOYSA-M |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C\3/C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCOC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=C(C=C7)OC)(C)C)OCCC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
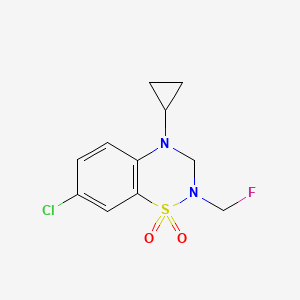
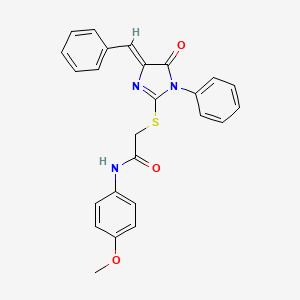
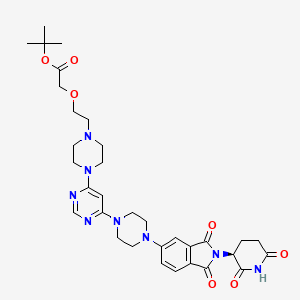

![(2S)-2-[[(2R)-2-[[(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-2-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12382592.png)

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

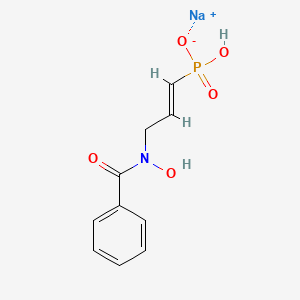

![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)

